molecular formula C16H18N2O2 B5661284 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5661284
M. Wt: 270.33 g/mol
InChI Key: AHDSGFSZHLKGBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, Sharma et al. (2018) described the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a reaction sequence starting with ethyl 2-(2-isopropylphenoxy) acetic acid, indicating a potential pathway that could be adapted for the synthesis of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been elucidated through various techniques such as X-ray diffraction and NMR spectroscopy. Geng et al. (2023) provided an example of structural analysis through X-ray diffraction for related triazine derivatives, offering insights into bond lengths, angles, and overall geometry that could be relevant for understanding the structure of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide (Geng et al., 2023).

Chemical Reactions and Properties

Compounds structurally related to 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can participate in a variety of chemical reactions, reflecting their reactivity and potential utility in synthesis and applications. For example, Pękala et al. (2011) investigated the anticonvulsant activity of similar compounds, highlighting their reactivity with biological targets and potential for pharmacological applications (Pękala et al., 2011).

Physical Properties Analysis

The physical properties of compounds like 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, such as solubility, melting point, and stability, are crucial for their handling and application in various contexts. While specific data on this compound might not be readily available, studies on related compounds provide a basis for inferring these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other functional groups, and stability under different conditions, are essential for understanding the behavior of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in chemical syntheses and applications. The work by Prek et al. (2015), for example, explores the reactivity of related pyridine derivatives, which could shed light on the chemical behavior of the compound (Prek et al., 2015).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-4-3-5-15(13(12)2)20-11-16(19)18-10-14-6-8-17-9-7-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSGFSZHLKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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